4-(4-Chlorophenoxy)-3-methoxyaniline
Description
4-(4-Chlorophenoxy)-3-methoxyaniline is an aromatic amine featuring a 4-chlorophenoxy group and a 3-methoxy substituent on an aniline backbone. The 4-chlorophenoxy moiety is commonly associated with biological activity, including antimicrobial and anticancer properties, as seen in compounds like (4-(4-chlorophenoxy)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (anti-tuberculosis agent) and ATF4 inhibitors for cancer therapy . The methoxy group enhances solubility and modulates electronic effects, influencing reactivity and interactions in biological systems.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-8-10(15)4-7-12(13)17-11-5-2-9(14)3-6-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMVRXIXXVHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenoxy)-3-methoxyaniline typically involves the reaction of 4-chlorophenol with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as potassium hydroxide, which facilitates the formation of the phenoxy ion. This ion then reacts with the aniline derivative to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenoxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-(4-Chlorophenoxy)-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of phenoxy and methoxy groups on biological activity. It is also investigated for its potential as an enzyme inhibitor.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions .
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Substituent Effects: Chlorophenoxy vs. Diazenyl: The diazenyl group (–N=N–) in 4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline enables conjugation, making it suitable for photochemical applications or as a dye precursor . In contrast, the phenoxy group in the target compound may enhance lipid solubility, favoring membrane penetration in biological systems. Position of Chlorine: 4-(3-Chlorophenyl)aniline lacks the methoxy and phenoxy groups, reducing steric hindrance and electronic complexity, which may limit its pharmacological versatility .
- Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/PCy₃ in DMF ) is a likely route for introducing chlorophenoxy or methoxy groups. Hydrogenation (e.g., 10% Pd/C under H₂ ) is critical for reducing nitro or azido intermediates to amines in analogs like 4-Amino-2,3-bis(4-methoxyphenyl)quinoline .
Physicochemical Properties:
- Melting Points and Solubility: Analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline exhibit melting points >200°C , suggesting high crystallinity. Fluorinated derivatives (e.g., 4-OCHF₂) may lower melting points due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
